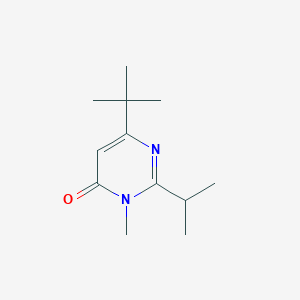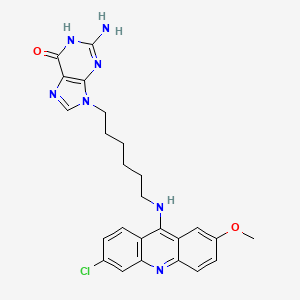
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base linked to an acridine moiety through a hexyl chain. The presence of both purine and acridine structures in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. These reactions often involve cyclization and condensation steps under controlled conditions.
Introduction of the Amino Group: The amino group at the 2-position of the purine ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Synthesis of the Acridine Moiety: The acridine structure can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.
Linking the Purine and Acridine Structures: The final step involves linking the purine base to the acridine moiety through a hexyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the acridine moiety.
Reduction: Reduction reactions can occur at the chloro group, converting it to a more reactive amine group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and acridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted purine and acridine derivatives.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds:
Biology
DNA Intercalation: The acridine moiety allows the compound to intercalate into DNA, making it useful in studies of DNA structure and function.
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, including those involved in nucleotide metabolism.
Medicine
Anticancer Activity: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Antiviral Activity: It has also been investigated for its antiviral properties, particularly against retroviruses.
Industry
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in various analytical techniques, including fluorescence microscopy and flow cytometry.
作用機序
The compound exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The presence of the chloro and methoxy groups enhances the compound’s binding affinity and specificity for certain DNA sequences and enzyme targets.
類似化合物との比較
Similar Compounds
6H-Purin-6-one, 2-amino-9-(6-(amino)hexyl)-1,9-dihydro-: Lacks the acridine moiety, resulting in different biological activities.
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxyphenyl)amino)hexyl)-1,9-dihydro-: Contains a phenyl group instead of an acridine moiety, leading to different DNA intercalation properties.
Uniqueness
The unique combination of the purine and acridine structures in 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents and analytical tools.
特性
CAS番号 |
103083-42-7 |
|---|---|
分子式 |
C25H26ClN7O2 |
分子量 |
492.0 g/mol |
IUPAC名 |
2-amino-9-[6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H26ClN7O2/c1-35-16-7-9-19-18(13-16)21(17-8-6-15(26)12-20(17)30-19)28-10-4-2-3-5-11-33-14-29-22-23(33)31-25(27)32-24(22)34/h6-9,12-14H,2-5,10-11H2,1H3,(H,28,30)(H3,27,31,32,34) |
InChIキー |
KBRLDXAZOPQOLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C4N=C(NC5=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
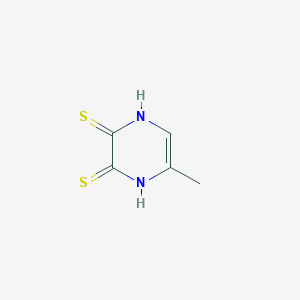
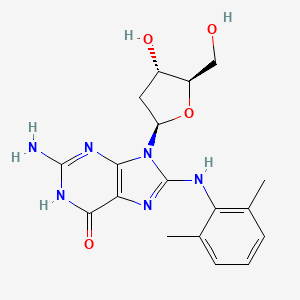
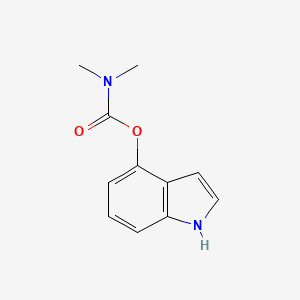
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)

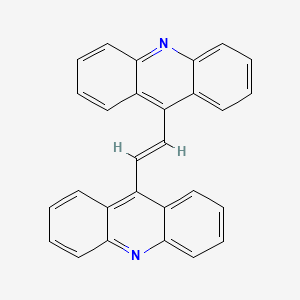
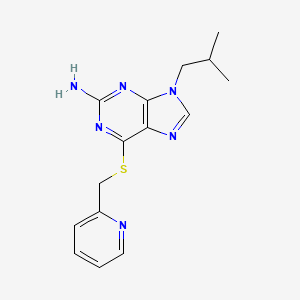
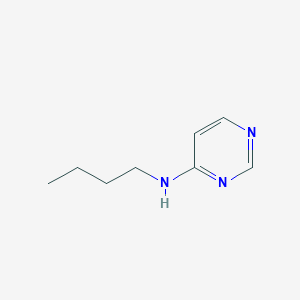
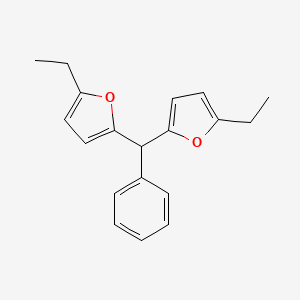
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)

